Cas no 2172267-41-1 (tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate)

tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate
- 2172267-41-1
- EN300-1641836
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- Inchi: 1S/C13H23NO6S/c1-11(2,3)20-10(16)14-6-12(7-14,8-15)13(17)4-5-21(18,19)9-13/h15,17H,4-9H2,1-3H3
- InChI Key: UVTKWXSFFSSKOZ-UHFFFAOYSA-N
- SMILES: S1(CCC(C1)(C1(CO)CN(C(=O)OC(C)(C)C)C1)O)(=O)=O
Computed Properties
- Exact Mass: 321.12460863g/mol
- Monoisotopic Mass: 321.12460863g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 526
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 113Ų
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1641836-1.0g |
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172267-41-1 | 1g |
$1458.0 | 2023-06-04 | ||
Enamine | EN300-1641836-2.5g |
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172267-41-1 | 2.5g |
$2856.0 | 2023-06-04 | ||
Enamine | EN300-1641836-5.0g |
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172267-41-1 | 5g |
$4226.0 | 2023-06-04 | ||
Enamine | EN300-1641836-10000mg |
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172267-41-1 | 10000mg |
$6266.0 | 2023-09-22 | ||
Enamine | EN300-1641836-1000mg |
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172267-41-1 | 1000mg |
$1458.0 | 2023-09-22 | ||
Enamine | EN300-1641836-0.25g |
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172267-41-1 | 0.25g |
$1341.0 | 2023-06-04 | ||
Enamine | EN300-1641836-0.1g |
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172267-41-1 | 0.1g |
$1283.0 | 2023-06-04 | ||
Enamine | EN300-1641836-500mg |
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172267-41-1 | 500mg |
$1399.0 | 2023-09-22 | ||
Enamine | EN300-1641836-2500mg |
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172267-41-1 | 2500mg |
$2856.0 | 2023-09-22 | ||
Enamine | EN300-1641836-10.0g |
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate |
2172267-41-1 | 10g |
$6266.0 | 2023-06-04 |
tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate Related Literature
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
Additional information on tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate
Introduction to Tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2172267-41-1)
Tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 2172267-41-1, exhibits a complex molecular structure that incorporates multiple functional groups, making it a versatile intermediate in the development of novel therapeutic agents. The presence of both hydroxymethyl and tert-butyl ester groups, along with a unique thiolan ring system, contributes to its unique reactivity and potential applications in drug discovery.
The compound's structure is characterized by a central azetidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms. This framework is particularly interesting because azetidine derivatives are known for their role in various biological processes and have been explored as pharmacophores in the design of drugs targeting neurological disorders, infectious diseases, and cancer. The addition of a 3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl moiety further enhances its chemical diversity, providing multiple sites for functionalization and interaction with biological targets.
In recent years, there has been growing interest in the development of thiol-based compounds due to their ability to participate in redox reactions and their potential as antioxidants or prodrugs. The thiolan ring in Tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2172267-41-1) is particularly noteworthy, as it can be oxidized to form disulfides or reduced to form thiols, depending on the reaction conditions. This redox flexibility makes it an attractive candidate for studying enzyme mechanisms and developing new therapeutic strategies.
The compound's tert-butyl ester group also plays a crucial role in its chemical behavior. Ester groups are commonly used in pharmaceuticals as protecting groups or for solubility modulation. In this context, the tert-butyl ester can be hydrolyzed under acidic or basic conditions to release the corresponding carboxylic acid or alcohol, respectively. This reactivity allows for further derivatization of the molecule, enabling the synthesis of a wide range of analogs with tailored properties.
One of the most compelling aspects of Tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2172267-41-1) is its potential application in medicinal chemistry. The combination of its structural features—such as the azetidine ring, hydroxymethyl group, and thiolan moiety—makes it a promising scaffold for designing molecules with specific biological activities. For instance, researchers have explored similar derivatives as inhibitors of enzymes involved in cancer progression or as modulators of inflammatory pathways.
Recent studies have highlighted the importance of understanding the stereochemistry of heterocyclic compounds in drug design. The azetidine ring in Tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-3-(hydroxymethyl)azetidine-1-carboxylate (CAS No. 2172267-41-1) can exist in different stereoisomeric forms, which can significantly influence its biological activity. Researchers are actively investigating how changes in stereochemistry affect interactions with biological targets, aiming to optimize potency and selectivity.
The synthesis of this compound represents a significant achievement in organic chemistry due to its complexity and the challenges associated with introducing multiple functional groups while maintaining structural integrity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired framework efficiently. These methods not only improve yield but also allow for greater control over regioselectivity and stereoselectivity.
The pharmaceutical industry has shown considerable interest in developing new drugs based on thiol-containing heterocycles due to their broad spectrum of biological activities. Tert-butyl 3-(3-hydroxy-1,1-dioxo-1lambda6-thiolan-3-yxl)-3-(hydroxymethyl)azetidine -carboxylate (CAS No. 2172267 -41 -I ) is no exception . Its unique structure positions it as a valuable building block for exploring new therapeutic modalities . For example , derivatives of this compound have been investigated for their potential as antiviral agents , anticancer agents , and anti-inflammatory agents .
In conclusion , Tert-butyl 3-(3-hydroxy - 11 , 11 - dioxo - 11lamda6 -thiolan - 33 - yl ) - 33 -( hydroxymethyl ) azetidine - I -carboxyI ate ( CAS No . 2172267 -41 -I ) is a fascinating compound with numerous potential applications in pharmaceutical chemistry . Its complex structure , which includes multiple functional groups , makes it a versatile intermediate for synthesizing novel therapeutic agents . The ongoing research into this compound underscores its importance as a scaffold for drug discovery and highlights the need for continued exploration of its chemical properties and biological activities . As our understanding of heterocyclic chemistry evolves , so too will the potential applications of compounds like Tert-butyl 33 -(33-hydroxy-l l , l l-dioxo-l lamda6-thiolan -33-yI)-33 -(hydroxymethyl ) azetid ine-I-carboxyla te ( CAS No .2172267 -41-I).
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